Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUZCSOAWGWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the transesterification of β-keto esters. One common method is the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-(4-hydroxyphenyl)-2,4-dioxobutanoic acid.
Reduction: Ethyl 4-(4-hydroxyphenyl)-2-hydroxybutanoate.
Substitution: Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate or Ethyl 4-(4-alkoxyphenyl)-2,4-dioxobutanoate.
Scientific Research Applications
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of diseases like cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations:
- Hydroxyphenyl vs.
- Halogenated Derivatives : Fluorine and chlorine substituents increase lipophilicity and electron-withdrawing effects, favoring applications in hydrophobic environments (e.g., membrane-permeable drug candidates) .
- Nitrophenyl Analog : The nitro group drastically lowers electron density at the diketone system, accelerating nucleophilic attacks but reducing thermal stability .
Cyclization and Heterocycle Formation
- Hydroxyphenyl Derivative : The hydroxyl group participates in intramolecular hydrogen bonding, directing regioselective cyclization. For example, hydrazine reactions yield pyrazole carboxylates .
- Cyanophenyl Derivative: The nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids) for coordination polymers or metal-organic frameworks .
Antimicrobial and Anticancer Activity
- Hydroxyphenyl vs. Halogenated Analogs: Hydroxyphenyl derivatives exhibit enhanced antioxidant activity due to phenolic radical-scavenging properties, whereas halogenated analogs (e.g., dichlorophenyl) show superior antimicrobial potency, likely due to increased membrane interaction .
- Methoxyphenyl Derivatives : The methoxy group’s electron-donating nature may reduce oxidative degradation, improving stability in drug formulations compared to hydroxylated versions .
Biological Activity
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate, a compound with significant biological potential, has been the subject of various studies investigating its pharmacological properties. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12O5
- Molecular Weight : 236.22 g/mol
- CAS Number : 4940-37-8
The compound features a dioxobutanoate backbone with a hydroxyphenyl substituent that plays a crucial role in its biological interactions.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MSSA) | 3.13 - 25 μM |
| Escherichia coli | Not determined |
| Enterococcus faecalis | 6.25 μM |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
2. Anticancer Properties
Research indicates that this compound may possess anticancer activity. A study on related compounds showed that they could induce apoptosis in cancer cells and inhibit tumor growth.
- Cell Lines Tested : Vero cells (normal), various cancer cell lines
- Findings : The compound exhibited low cytotoxicity towards normal cells while effectively reducing viability in cancerous cells.
The biological activity of this compound is attributed to its structural features:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological targets, enhancing binding affinity.
- π-π Interactions : The aromatic ring facilitates π-π stacking interactions with nucleic acids and proteins, potentially disrupting their functions.
- Metabolite Formation : Hydrolysis of the ester group may release active metabolites that exert biological effects .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Salmonella Typhimurium:
- Methodology : J774.1 macrophage cells were infected and treated with the compound at varying concentrations.
- Results : The compound significantly reduced lactate dehydrogenase (LDH) release compared to untreated controls, indicating protective effects against cell death due to infection .
Case Study 2: Anticancer Activity
A related study evaluated the anticancer potential of structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Claisen condensation between ethyl acetoacetate and 4-hydroxybenzaldehyde under acidic or basic catalysis. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., ethyl acetate/hexane). Post-synthesis, purification by column chromatography (silica gel) and characterization via (δ 1.3 ppm for ethyl CH, δ 8.1 ppm for aromatic protons) and ESI-MS (expected [M+H] at 250.2 m/z) are critical. Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) suggest electron-withdrawing substituents accelerate condensation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Analyze ketone carbonyl signals (δ 190-200 ppm in ) and ester carbonyl (δ 165-175 ppm). Aromatic protons should show coupling patterns consistent with para-substitution.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([CHO], calc. 252.0736).
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for diketone and ester functionalities .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : The compound is prone to hydrolysis due to the β-diketone moiety. Stability studies should include:
- pH-Dependent Degradation : Monitor via HPLC in buffers (pH 3–9) to identify optimal storage conditions.
- Light Sensitivity : Conduct accelerated degradation under UV/visible light; use amber vials for long-term storage.
- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (e.g., ~150°C for analogs) .
Advanced Research Questions
Q. How does the 4-hydroxyphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The phenolic –OH group enhances hydrogen-bonding potential, making it a candidate for enzyme inhibition studies (e.g., DNA gyrase). Compare with halogenated analogs (e.g., 4-Cl or 4-F) using:
- Molecular Docking : Assess binding affinity to target proteins (e.g., PDB ID 1KZN).
- SAR Studies : Modify the phenyl ring to evaluate how electronic effects (EDG/EWG) impact bioactivity. Fluorinated analogs show increased lipophilicity but reduced solubility .
Q. What experimental strategies resolve contradictions in spectroscopic data for β-diketone derivatives?
- Methodological Answer : Conflicting signals (e.g., keto-enol tautomerism) require:
- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms. For example, analogs like ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate exhibit planar diketone configurations in the solid state .
Q. Can this compound serve as a precursor in enzyme-catalyzed reactions, and what analytical methods track its biotransformation?
- Methodological Answer : It may act as a substrate for aminotransferases (e.g., EC 2.6.1.63), yielding metabolites like 4-(2-aminophenyl)-2,4-dioxobutanoate. Methods include:
- HPLC-MS/MS : Quantify metabolites using MRM transitions.
- Enzyme Kinetics : Measure and under varying pH/temperature.
- Isotopic Labeling : Use -labeled compounds to track carbon flux in microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
